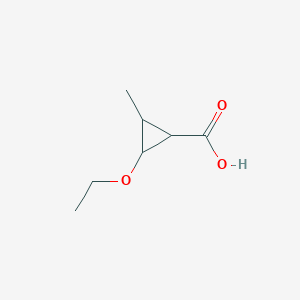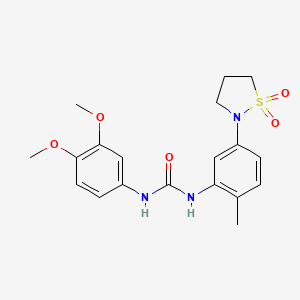![molecular formula C17H25N3O B2604085 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole CAS No. 460707-51-1](/img/structure/B2604085.png)
1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as IMBT and is a benzotriazole derivative. This compound has shown promising results in various applications, including material science, pharmaceuticals, and photoprotection.
Mécanisme D'action
IMBT works by absorbing UV radiation and converting it into less harmful energy. It does this by undergoing a photochemical reaction where it absorbs the UV radiation and is excited to a higher energy state. It then dissipates this energy through a series of reactions, ultimately resulting in the release of heat. This process is known as photostabilization.
Biochemical and Physiological Effects
IMBT has been shown to have minimal toxicity and is generally considered safe for use in various applications. In vitro studies have shown that it has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IMBT is its ability to absorb UV radiation and protect materials from degradation. It is also relatively easy to synthesize and has a high purity yield. However, one limitation is that it may not be effective for all types of materials and may require additional testing to determine its effectiveness.
Orientations Futures
There are several future directions for research on IMBT. One area of interest is its potential use in the treatment of inflammatory conditions. Further studies are needed to determine its efficacy and safety in this application. Additionally, IMBT may have potential as a photoprotective agent in agricultural applications, such as protecting crops from UV radiation. Further research is needed to determine its effectiveness in this area. Finally, IMBT may have potential as a drug delivery system, and further studies are needed to investigate this application.
Conclusion
In conclusion, 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole is a unique compound with promising applications in various scientific research fields. Its ability to absorb UV radiation and protect materials from degradation makes it a valuable tool in material science and photoprotection. Additionally, its potential use in the treatment of inflammatory conditions and as a drug delivery system make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of IMBT involves the reaction of 2-isopropyl-5-methylcyclohexanol with paraformaldehyde and sodium hydroxide to form a cyclic acetal. This compound is then reacted with 1H-benzotriazole in the presence of a catalyst to form the final product, IMBT. The reaction is carried out under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
IMBT has shown promising results in various scientific research applications. In material science, it has been used as a UV absorber in the production of polymers and coatings. In the pharmaceutical industry, it has been investigated for its potential use as a drug delivery system and for its anti-inflammatory properties. IMBT has also been studied for its photoprotective properties in skin care products.
Propriétés
IUPAC Name |
1-[[(2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)14-9-8-13(3)10-17(14)21-11-20-16-7-5-4-6-15(16)18-19-20/h4-7,12-14,17H,8-11H2,1-3H3/t13-,14+,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMBZFBJWZCYSH-RFOFMGPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCN2C3=CC=CC=C3N=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(C1)OCN2C3=CC=CC=C3N=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate](/img/structure/B2604002.png)
![(4-methylthiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2604003.png)

![1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B2604005.png)

![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2604009.png)
![2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide](/img/structure/B2604010.png)
![5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2604011.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2604013.png)

![3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604017.png)


